molecular formula C22H14N2O B12902089 7-Benzoyl-2-phenylindolizine-1-carbonitrile CAS No. 62456-05-7

7-Benzoyl-2-phenylindolizine-1-carbonitrile

Cat. No.: B12902089
CAS No.: 62456-05-7
M. Wt: 322.4 g/mol
InChI Key: JYCIRJDTLSLYPU-UHFFFAOYSA-N
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Description

7-Benzoyl-2-phenylindolizine-1-carbonitrile is a high-value chemical reagent belonging to the class of indolizine-1-carbonitrile derivatives. This heterocyclic scaffold is recognized in scientific literature for its significant potential in antimicrobial research. Compounds within this class have demonstrated promising in-vitro biological activity, serving as potent inhibitors for key enzymatic targets in pathogens. Specifically, related indolizine-1-carbonitriles have been identified as effective inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are essential virulence factors in several pathogenic bacteria . Furthermore, due to their structural resemblance to azole antifungals, these derivatives can act as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway, thereby exhibiting antifungal properties . The synthesis of this compound and its analogs can be efficiently achieved via modern methods such as a one-pot, two-step 1,3-dipolar cycloaddition reaction under ultrasound irradiation, which offers advantages in reaction efficiency and yield . This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the relevant safety data sheets and handle this material with appropriate personal protective equipment in a laboratory setting.

Properties

CAS No.

62456-05-7

Molecular Formula

C22H14N2O

Molecular Weight

322.4 g/mol

IUPAC Name

7-benzoyl-2-phenylindolizine-1-carbonitrile

InChI

InChI=1S/C22H14N2O/c23-14-19-20(16-7-3-1-4-8-16)15-24-12-11-18(13-21(19)24)22(25)17-9-5-2-6-10-17/h1-13,15H

InChI Key

JYCIRJDTLSLYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC(=CC3=C2C#N)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of indolizine derivatives, including 7-Benzoyl-2-phenylindolizine-1-carbonitrile, can be achieved through various synthetic routes. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. Recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling . Industrial production methods often involve the use of pyridine or pyrrole scaffolds and selected methodologies leading to π-expanded indolizines .

Chemical Reactions Analysis

7-Benzoyl-2-phenylindolizine-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies indicate that derivatives of indolizine, particularly 7-benzoyl-2-phenylindolizine-1-carbonitrile, exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. A series of methyl 3-(substituted benzoyl)-7-substituted indolizine-1-carboxylate analogues were evaluated for COX-2 inhibition, with one compound showing an IC50 value comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) . This suggests potential for developing effective anti-inflammatory agents.

Antimicrobial Activity

Indolizine derivatives have been extensively studied for their antimicrobial properties. Research has demonstrated that various synthesized indolizines, including 7-benzoyl-2-phenylindolizine-1-carbonitrile, show activity against several pathogenic bacteria and fungi. Notably, studies reported effective inhibition against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The dual antibacterial and antifungal efficacy of these compounds positions them as promising candidates for treating infections.

Anticancer Properties

The anticancer potential of indolizine derivatives is another significant application area. Investigations have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study highlighted the substantial in vitro anti-proliferative activities of indolizine-glyoxylamide derivatives against multiple drug-resistant cancer cell lines . The mechanisms behind this activity often involve inducing apoptosis through reactive oxygen species (ROS) pathways .

Other Therapeutic Potentials

Beyond anti-inflammatory and antimicrobial applications, indolizines have been identified as having antidiabetic, antihistaminic, and antitubercular properties. Their ability to interact with multiple biological targets makes them versatile scaffolds in drug discovery .

Summary of Findings

The following table summarizes the key applications and findings related to 7-benzoyl-2-phenylindolizine-1-carbonitrile:

ApplicationKey FindingsReferences
Anti-inflammatorySignificant COX-2 inhibition; IC50 comparable to indomethacin
AntimicrobialEffective against E. coli, S. aureus, C. albicans; dual antibacterial and antifungal efficacy
AnticancerInduces apoptosis in cancer cell lines; effective against multi-drug resistant strains
Other TherapeuticsExhibits antidiabetic and antitubercular properties; interacts with multiple biological targets

Mechanism of Action

The mechanism of action of 7-Benzoyl-2-phenylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some indolizine derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Position 1 Position 7 Position 2 logP (Calculated) Key Spectral Data (IR)
7-Benzoyl-2-phenylindolizine-1-carbonitrile Indolizine Carbonitrile Benzoyl Phenyl Inferred: ~3.5 C≡N: ~2227 cm⁻¹; C=O: ~1680 cm⁻¹
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate Indolizine Ethyl ester Acetyl Substituted aryl 1.599–5.726 C=O (ester): 1735–1650 cm⁻¹
7-Bromo-1-methyl-2-phenylindole-3-carbonitrile Indole Carbonitrile Bromo Phenyl Not reported C≡N: ~2230 cm⁻¹

Key Observations:

  • Position 1 : Replacing the ethyl ester (logP 1.599–5.726 ) with a carbonitrile likely reduces lipophilicity, enhancing aqueous solubility.
  • Core Structure : Indolizines (vs. indoles) exhibit distinct aromaticity and electronic properties due to the fused pyridine ring, influencing reactivity and binding interactions.

Spectroscopic Characterization

  • Carbonitrile Group : IR absorbance for C≡N in the target compound is expected at ~2227–2231 cm⁻¹, consistent with aryl nitriles in related indolizines and indoles .
  • Carbonyl Stretching : The benzoyl C=O peak (~1680 cm⁻¹) would appear at lower wavenumbers than ester carbonyls (1735–1650 cm⁻¹ ), reflecting electronic differences.

Biological Activity

7-Benzoyl-2-phenylindolizine-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Information:

  • CAS Number: 62456-05-7
  • Molecular Formula: C17H14N2O
  • Molecular Weight: 266.31 g/mol
  • IUPAC Name: 7-benzoyl-2-phenylindolizine-1-carbonitrile

Synthesis

The synthesis of 7-benzoyl-2-phenylindolizine-1-carbonitrile typically involves a multi-step process, including:

  • Formation of Indolizine Core: The initial step includes the cyclization of appropriate precursors to form the indolizine framework.
  • Benzoylation: The introduction of the benzoyl group is achieved through acylation reactions.
  • Cyanation: The carbonitrile group is introduced via nucleophilic substitution methods.

Biological Activities

7-Benzoyl-2-phenylindolizine-1-carbonitrile exhibits a variety of biological activities, which can be categorized as follows:

1. Anticancer Activity:
Research indicates that compounds with indolizine structures often exhibit anticancer properties. For instance, studies have shown that related indolizines can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .

2. Anti-inflammatory Properties:
Indolizine derivatives have been reported to possess anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .

3. Antimicrobial Effects:
Some studies suggest that indolizines can demonstrate antimicrobial activities against various pathogens, potentially making them useful candidates for developing new antibiotics .

The mechanisms through which 7-benzoyl-2-phenylindolizine-1-carbonitrile exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX enzymes.
  • Cellular Uptake and Targeting: Similar compounds have been shown to enter cancer cells via specific transporters, leading to targeted therapeutic effects .

Study on Anticancer Activity

A study conducted on related indolizines demonstrated their ability to induce apoptosis in liver cancer cells through lysosomal targeting, highlighting their potential as dual-functional agents for cancer therapy .

Anti-inflammatory Research

In vitro assays evaluating the COX inhibitory activity of various indolizines showed promising results, with certain derivatives exhibiting significant inhibition comparable to established anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
7-Benzoyl-2-phenylindolizine-1-carbonitrileAnticancer, Anti-inflammatoryEnzyme inhibition
Indole derivativesAntimicrobialDisruption of cell membranes
Phenanthroline-based indolizinesAntitumorDNA intercalation

Q & A

Q. How can synthetic protocols be validated for reproducibility across labs?

  • Methodological Answer :
  • Detailed Reaction Logs : Document exact conditions (e.g., N2 atmosphere, 0.1% H2O in solvents) .
  • Round-Robin Testing : Collaborate with independent labs to replicate yields (±5% variance acceptable) .
  • Open-Access Data Sharing : Publish NMR spectra, HPLC chromatograms, and crystallographic data in repositories .

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